molecular formula C29H36O15 B1180815 2,2',3',4,4',5-Hexachlorobiphenyl-3-ol CAS No. 149589-59-3

2,2',3',4,4',5-Hexachlorobiphenyl-3-ol

Cat. No.: B1180815
CAS No.: 149589-59-3
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Description

2,2’,3’,4,4’,5-Hexachlorobiphenyl-3-ol is a polychlorinated biphenyl (PCB) compound. Polychlorinated biphenyls are a group of man-made organic chemicals consisting of carbon, hydrogen, and chlorine atoms. They were widely used in various industrial applications due to their non-flammability, chemical stability, and insulating properties. due to their environmental persistence and potential health hazards, their production was banned in many countries.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3’,4,4’,5-Hexachlorobiphenyl-3-ol typically involves the chlorination of biphenyl compounds. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired degree of chlorination.

Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,2’,3’,4,4’,5-Hexachlorobiphenyl-3-ol, was historically conducted through batch or continuous processes. The chlorination of biphenyl was performed in large reactors, and the resulting mixture of chlorinated biphenyls was then separated and purified using distillation and other techniques.

Chemical Reactions Analysis

Types of Reactions: 2,2’,3’,4,4’,5-Hexachlorobiphenyl-3-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form hydroxylated metabolites.

    Reduction: Reduction reactions can lead to the formation of less chlorinated biphenyls.

    Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide in acetone.

Major Products:

    Oxidation: Hydroxylated biphenyls.

    Reduction: Less chlorinated biphenyls.

    Substitution: Biphenyls with different halogen atoms or functional groups.

Scientific Research Applications

2,2’,3’,4,4’,5-Hexachlorobiphenyl-3-ol has been extensively studied in various scientific fields:

    Chemistry: It is used as a reference material in analytical chemistry for the study of polychlorinated biphenyls.

    Biology: Research on its effects on biological systems, including its impact on enzyme activity and gene expression.

    Medicine: Studies on its potential health effects, including its role as an endocrine disruptor.

    Industry: Historically used in electrical equipment, hydraulic fluids, and plasticizers.

Mechanism of Action

The mechanism of action of 2,2’,3’,4,4’,5-Hexachlorobiphenyl-3-ol involves its interaction with cellular components. It can activate the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene . This activation leads to the metabolism of the compound and its subsequent effects on cellular processes. Additionally, it can affect the dopaminergic system by inhibiting dopamine uptake and synthesis .

Comparison with Similar Compounds

    2,2’,4,4’,5,5’-Hexachlorobiphenyl: Another polychlorinated biphenyl with similar properties but different chlorine substitution pattern.

    2,2’,3,3’,4,4’-Hexachlorobiphenyl: Similar in structure but with different chlorine positions.

Uniqueness: 2,2’,3’,4,4’,5-Hexachlorobiphenyl-3-ol is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological effects. Its hydroxyl group also adds to its distinct properties compared to other polychlorinated biphenyls.

Properties

IUPAC Name

2,3,6-trichloro-5-(2,3,4-trichlorophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl6O/c13-6-2-1-4(8(15)10(6)17)5-3-7(14)11(18)12(19)9(5)16/h1-3,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMBZIUKIZYLED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C2=CC(=C(C(=C2Cl)O)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50904125
Record name 2,2',3',4,4',5-Hexachloro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149589-59-3
Record name 2,2',3',4,4',5-Hexachloro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50904125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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